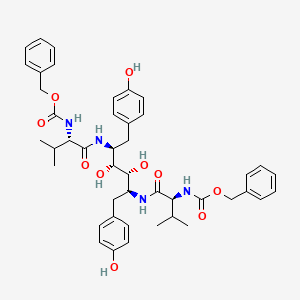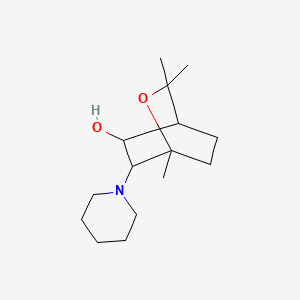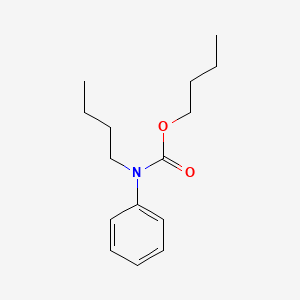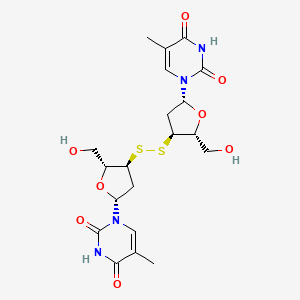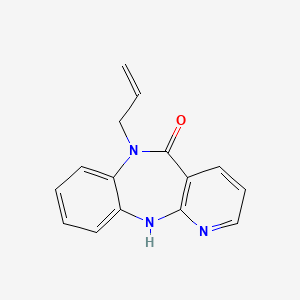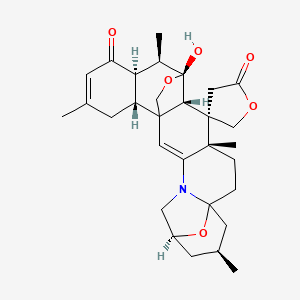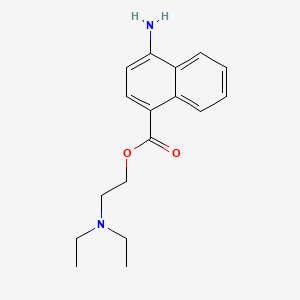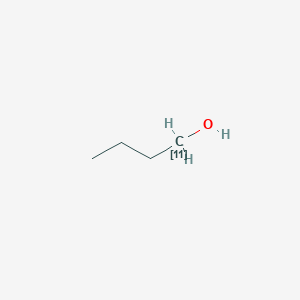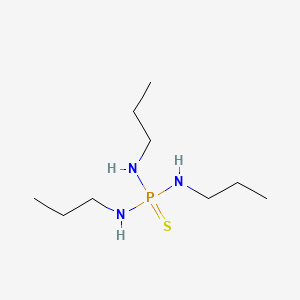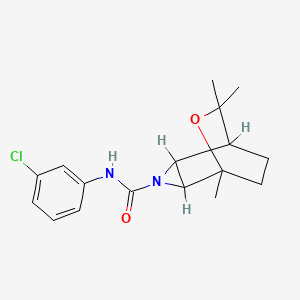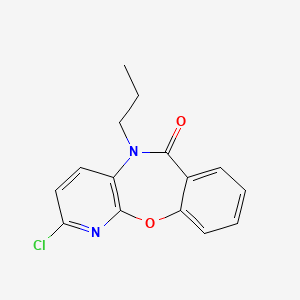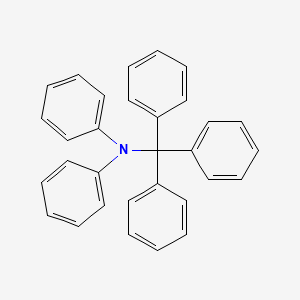
(3-Bromopropyl)phosphonic dichloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Bromopropyl)phosphonic dichloride is a chemical compound with the molecular formula C3H6BrCl2OP. It is characterized by the presence of a bromine atom attached to a three-carbon chain, which is further connected to a phosphonic dichloride group. This compound is used in various chemical reactions and has applications in different fields of scientific research .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: (3-Bromopropyl)phosphonic dichloride can be synthesized through the reaction of 3-bromopropanol with phosphorus trichloride. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the product. The general reaction is as follows:
3-Bromopropanol+Phosphorus trichloride→(3-Bromopropyl)phosphonic dichloride+Hydrogen chloride
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions with stringent control over temperature and pressure to ensure high yield and purity. The use of advanced distillation techniques helps in the purification of the final product .
Types of Reactions:
Substitution Reactions: this compound undergoes nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines or alcohols.
Hydrolysis: In the presence of water, this compound hydrolyzes to form phosphonic acid derivatives.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Hydrolysis Conditions: Hydrolysis typically occurs under acidic or basic conditions, depending on the desired product.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted phosphonic dichloride derivatives are formed.
Hydrolysis Products: Phosphonic acid derivatives are the primary products of hydrolysis.
Wissenschaftliche Forschungsanwendungen
(3-Bromopropyl)phosphonic dichloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organophosphorus compounds.
Biology: The compound is utilized in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Industry: this compound is employed in the production of flame retardants and plasticizers.
Vergleich Mit ähnlichen Verbindungen
- (3-Chloropropyl)phosphonic dichloride
- (3-Iodopropyl)phosphonic dichloride
- (3-Fluoropropyl)phosphonic dichloride
Comparison: (3-Bromopropyl)phosphonic dichloride is unique due to the presence of the bromine atom, which provides a balance between reactivity and stability. Compared to its chloro, iodo, and fluoro analogs, the bromine derivative offers moderate reactivity, making it suitable for a wide range of chemical transformations without being overly reactive or too inert .
Eigenschaften
CAS-Nummer |
86483-94-5 |
|---|---|
Molekularformel |
C3H6BrCl2OP |
Molekulargewicht |
239.86 g/mol |
IUPAC-Name |
1-bromo-3-dichlorophosphorylpropane |
InChI |
InChI=1S/C3H6BrCl2OP/c4-2-1-3-8(5,6)7/h1-3H2 |
InChI-Schlüssel |
DIGFVDXKCGCTRY-UHFFFAOYSA-N |
Kanonische SMILES |
C(CP(=O)(Cl)Cl)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


